n-Cyclohexyl-1-hydroxy-2-naphthamide
Description
Properties
CAS No. |
35310-88-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-cyclohexyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h4-6,9-11,13,19H,1-3,7-8H2,(H,18,20) |
InChI Key |
DXYBSFJXFWUIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 1 Hydroxy 2 Naphthamide and Analogs
Strategies for Amide Bond Formation in Naphthamide Synthesis
The creation of the amide bond is a cornerstone of organic synthesis. For naphthamides, this is typically achieved by coupling a naphthoic acid derivative with an appropriate amine.
Direct condensation between a carboxylic acid and an amine to form an amide is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid, as the direct reaction is thermodynamically unfavorable and requires high temperatures to drive off water. youtube.com Common laboratory practice involves the use of coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
For the synthesis of n-Cyclohexyl-1-hydroxy-2-naphthamide, 1-hydroxy-2-naphthoic acid can be reacted with cyclohexylamine (B46788) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.comnih.gov The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclohexylamine), leading to the formation of the desired amide and a urea (B33335) byproduct. youtube.com To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov
A general protocol for such a coupling involves:
Dissolving the naphthoic acid precursor in a suitable aprotic solvent.
Adding the coupling agent (e.g., EDC) and an additive (e.g., HOBt).
Introducing the amine (cyclohexylamine), often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any generated acids. nih.gov
Stirring the mixture at room temperature until the reaction is complete.
A robust and widely used two-step method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride. youtube.comnih.gov This approach is highly effective for producing this compound.
First, the 1-hydroxy-2-naphthoic acid precursor is converted to 1-hydroxy-2-naphthoyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comnih.gov The reaction with thionyl chloride is common, often performed in a dry solvent like toluene (B28343) under reflux, with the excess reagent and gaseous byproducts (SO₂ and HCl) being easily removed under reduced pressure. chemicalbook.comchemicalbook.com
In the second step, the isolated naphthoyl chloride is reacted with cyclohexylamine. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically rapid and is often carried out at low temperatures in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrochloric acid (HCl) that is formed as a byproduct. chemicalbook.comchemicalbook.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. youtube.com The Schotten-Baumann reaction conditions, involving an amine, an acid chloride, and an aqueous base, are also applicable and effective for this transformation. nih.gov
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as long reaction times or harsh conditions, advanced synthetic techniques have been applied to the synthesis of naphthamide derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dntb.gov.ua The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. ijprs.com
In the context of naphthamide synthesis, microwave energy has been successfully employed in multiple steps. For instance, the synthesis of various 2-naphthamide (B1196476) derivatives has been achieved through a multi-step process where key transformations, including cyclization and hydrolysis to form the naphthoic acid intermediate, were performed in a microwave reactor. nih.govresearchgate.netacs.org These reactions were completed in as little as 15-30 minutes at temperatures around 80°C, a significant improvement over conventional heating methods. nih.gov
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |
| Naphthimidazole Synthesis | 5-7 hours | 4-8 minutes | 85-95 | ijprs.com |
| Naphthoic Acid Formation | Not specified | 15 minutes | 93-97 | nih.gov |
| Amide Formation | 3.5 hours | 30 minutes | 91-93 | nih.gov |
Directed metalation strategies, particularly Directed ortho-Metalation (DoM), provide a powerful method for the regioselective functionalization of aromatic rings. nih.gov This technique allows for the introduction of various substituents onto the naphthalene (B1677914) core, which is essential for creating a library of analogs for comparative studies. The strategy relies on a directed metalation group (DMG) that directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position, creating a carbanion that can then be trapped by an electrophile. nih.gov
Research has demonstrated that an amide group itself can serve as a DMG on a naphthalene system. For example, N,N-diethyl naphthalene-1,8-dicarboxamide has been shown to undergo selective lithiation at the C2 and C7 positions using sec-BuLi/TMEDA. acs.orgnih.govacs.org The resulting mono- or di-anionic species can be reacted with a range of electrophiles to yield specifically substituted naphthalene derivatives. acs.orgnih.gov This allows for precise modification of the naphthalene skeleton before or after the formation of the primary amide of interest.
| Electrophile (E+) | Product (after trapping) | Yield (%) | Reference |
| D₂O | 2-Deuterio-naphthalene-1,8-diamide | >90 | acs.org |
| Me₃SiCl | 2,7-Bis(trimethylsilyl)-naphthalene-1,8-diamide | 51 | acs.org |
| I₂ | 2-Iodo-naphthalene-1,8-diamide | 48 | acs.org |
| I₂ | 2,7-Diiodo-naphthalene-1,8-diamide | 41 | acs.org |
This methodology complements traditional electrophilic aromatic substitution and provides access to substitution patterns that are otherwise difficult to obtain.
Synthesis of Structural Analogs and Isosteres for Comparative Studies
The synthetic methodologies described above are highly adaptable for the creation of structural analogs and isosteres of this compound. Such compounds are vital for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
Analogs can be readily synthesized by:
Varying the Amine Component: The use of different primary or secondary amines in place of cyclohexylamine in condensation or acid chloride-based reactions leads to a diverse set of N-substituted naphthamides. Examples include the synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. acs.org
Modifying the Naphthalene Core: Utilizing differently substituted 1-hydroxy-2-naphthoic acid precursors allows for modification of the aromatic core. These precursors can be obtained through multi-step synthesis or via directed metalation strategies as described previously. acs.org
Isosteric Replacement: Replacing the naphthalene core with other bicyclic aromatic systems, such as benzofuran, can provide valuable isosteres for probing the importance of the naphthalene scaffold. For example, a one-pot, three-component reaction has been developed for the synthesis of N-cyclohexyl-benzofuran derivatives. nih.gov
| Analog/Isostere Type | Synthetic Strategy | Example Compound | Reference |
| N-Substituent Variation | Acid Chloride + Amine | N-(3-morpholinopropyl)-2-naphthamide | acs.org |
| N-Substituent Variation | Acid Chloride + Amine | N-(p-tolyl)-1-naphthamide | chemicalbook.com |
| Core Modification | Directed Metalation + Suzuki Coupling | 2,7-Diphenyl-naphthalene-1,8-diamide | acs.org |
| Isosteric Replacement | Three-Component Reaction | N-Cyclohexyl-benzofuran-carboxamide | nih.gov |
These approaches provide a robust platform for the systematic exploration of the chemical space around the parent compound, this compound.
Variations in the Naphthalene Moiety Substitutions
The introduction of various substituents onto the naphthalene ring of this compound is a key strategy for modulating its physicochemical and biological properties. A primary route to achieve this involves the use of appropriately substituted 1-hydroxy-2-naphthoic acids as starting materials. The fundamental reaction is the amidation of 1-hydroxy-2-naphthoic acid with cyclohexylamine, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
While specific examples of substituted this compound are not extensively detailed in readily available literature, the synthesis of analogous N-aryl-1-hydroxy-2-naphthamides provides a clear precedent. For instance, substituted 1-hydroxy-2-naphthanilides have been synthesized by treating 1-hydroxy-2-naphthoic acids with substituted anilines. nih.gov This approach can be directly adapted by replacing the substituted anilines with cyclohexylamine to generate a library of naphthalene-substituted this compound analogs.
Furthermore, novel methods for the synthesis of substituted 1-hydroxy-2-naphthoic acid esters have been developed, such as the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. google.com These esters can then be hydrolyzed to the corresponding carboxylic acids and subsequently coupled with cyclohexylamine. Another innovative approach to substituted 2-naphthols involves the electrophilic cyclization of arene-containing propargylic alcohols, which can then be carboxylated and amidated. nih.gov
Table 1: Representative Analogs with Naphthalene Moiety Substitutions
| Substituent on Naphthalene Ring | Starting Material | Synthetic Approach |
| Nitro (e.g., at C4) | 4-Nitro-1-hydroxy-2-naphthoic acid | Amidation with cyclohexylamine |
| Chloro (e.g., at C4) | 4-Chloro-1-hydroxy-2-naphthoic acid | Amidation with cyclohexylamine |
| Bromo (e.g., at C6) | 6-Bromo-1-hydroxy-2-naphthoic acid | Amidation with cyclohexylamine |
| Methyl (e.g., at C7) | 7-Methyl-1-hydroxy-2-naphthoic acid | Amidation with cyclohexylamine |
Modifications of the Cyclohexyl Group
Altering the cyclohexyl moiety offers another avenue for structural diversification. This can be achieved by utilizing substituted cyclohexylamines in the amidation reaction with 1-hydroxy-2-naphthoic acid. For example, commercially available or synthetically prepared aminocyclohexanols, methyl-substituted cyclohexylamines, or other functionalized cyclohexylamines can be employed.
While direct examples of N-(substituted cyclohexyl)-1-hydroxy-2-naphthamides are not prevalent in the literature, the synthetic principle remains straightforward. The synthesis of other N-cyclohexyl compounds, such as N-cyclohexyl-2-benzothiazolesulfenamide, demonstrates the feasibility of using cyclohexylamine and its derivatives in various chemical transformations. google.com
Table 2: Potential Analogs with Modified Cyclohexyl Groups
| Modification on Cyclohexyl Ring | Amine Reactant | Synthetic Approach |
| 4-Hydroxy | 4-Aminocyclohexanol | Amidation of 1-hydroxy-2-naphthoic acid |
| 4-Methyl | 4-Methylcyclohexylamine | Amidation of 1-hydroxy-2-naphthoic acid |
| 2-Hydroxy | 2-Aminocyclohexanol | Amidation of 1-hydroxy-2-naphthoic acid |
| 3-Methoxy | 3-Methoxycyclohexylamine | Amidation of 1-hydroxy-2-naphthoic acid |
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group on the naphthalene ring is a prime site for chemical modification, leading to the formation of ether and ester derivatives. These modifications can significantly impact the compound's properties, such as its hydrogen bonding capacity and lipophilicity.
Ether derivatives are typically synthesized by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. This deprotonates the hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the alkyl halide. Studies on related 2-substituted-1-naphthol derivatives have shown that methylation of the C-1 hydroxyl group can be achieved, although in some cases, this modification leads to a loss of biological activity. researchgate.net
Ester derivatives can be prepared by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. The reaction of related 1-hydroxy-2-naphthanilides with ethyl chloroformate to form carbonate derivatives has also been reported. nih.gov
Table 3: Examples of Hydroxyl Group Derivatization
| Derivative Type | Reagent | General Reaction Conditions |
| Methoxy (B1213986) Ether | Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| Ethoxy Ether | Ethyl Bromide | Base (e.g., NaH), Solvent (e.g., THF) |
| Acetate Ester | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Benzoate Ester | Benzoyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
Synthesis of Thioamide Analogs
The replacement of the amide oxygen with a sulfur atom to form a thioamide can lead to compounds with altered chemical reactivity and biological profiles. The most common method for this transformation is the treatment of the parent amide, this compound, with a thionating agent.
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for the conversion of amides to thioamides. The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene or xylene.
An alternative approach to thioamides involves the use of thiophosgene. For example, substituted 1-hydroxy-2-naphthanilides have been converted to their corresponding isothiocyanates upon treatment with thiophosgene, which can then be reacted with an appropriate amine to form a thioamide. nih.gov Another potential route could involve the reaction of 1-hydroxy-2-naphthoyl chloride with a pre-formed N-cyclohexylthiourea or the reaction of 1-hydroxy-2-naphthoic acid with cyclohexyl isothiocyanate under suitable conditions. The synthesis of a thiosemicarbazone using cyclohexyl isothiocyanate highlights the utility of this reagent in forming C-N-C=S linkages.
Table 4: Synthetic Routes to Thioamide Analogs
| Method | Key Reagent | General Reaction Conditions |
| Thionation of Amide | Lawesson's Reagent | Anhydrous solvent (e.g., Toluene), Heat |
| From Acid Chloride | Thiophosgene followed by amine | Two-step process |
| From Isothiocyanate | Cyclohexyl isothiocyanate | Coupling with 1-hydroxy-2-naphthoic acid |
Advanced Spectroscopic and Crystallographic Characterization of N Cyclohexyl 1 Hydroxy 2 Naphthamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
While specific experimental ¹H NMR data for n-Cyclohexyl-1-hydroxy-2-naphthamide is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally related compounds. The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the naphthyl ring system, the cyclohexyl group, the amide N-H proton, and the hydroxyl O-H proton.
The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl and amide substituents. The proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The amide proton (N-H) would likely appear as a doublet due to coupling with the adjacent methine proton of the cyclohexyl ring. The protons of the cyclohexyl ring will resonate in the upfield region, generally between δ 1.0 and 4.0 ppm, with complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Naphthyl) | 7.0 - 8.5 | Multiplets |
| Amide (N-H) | Variable (likely broad) | Doublet |
| Hydroxyl (O-H) | Variable (broad) | Singlet |
| Cyclohexyl (CH-N) | ~3.5 - 4.0 | Multiplet |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The carbon atoms of the naphthalene ring will resonate between δ 110 and 160 ppm. The carbon atom bearing the hydroxyl group (C-1) will be significantly deshielded. The carbon atoms of the cyclohexyl ring will appear in the upfield region of the spectrum, generally between δ 25 and 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-C) | 110 - 140 |
| Aromatic (C-H) | 110 - 130 |
| Cyclohexyl (CH-N) | 45 - 55 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary. For comparison, in a related compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, the cyclohexyl carbons are observed between δ 25.0 and 48.1 ppm. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
Predicted high-resolution mass spectrometry (HRMS) data for this compound (C₁₇H₁₉NO₂) suggests a monoisotopic mass of 269.14157 Da. uni.lu The protonated molecule, [M+H]⁺, would have a predicted m/z of 270.14885. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 292.13079 and the potassium adduct [M+K]⁺ at m/z 308.10473. uni.lu
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic cleavages. A common fragmentation pathway for amides is the α-cleavage adjacent to the carbonyl group. This could lead to the formation of a naphthoyl cation or a cyclohexylaminium radical cation. Another likely fragmentation would be the loss of the cyclohexyl group. The fragmentation pattern of amides often shows a base peak resulting from McLafferty rearrangement if a transferable gamma-hydrogen is present. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 269.14102 |
| [M+H]⁺ | 270.14885 |
| [M+Na]⁺ | 292.13079 |
| [M-H]⁻ | 268.13429 |
Source: PubChemLite. uni.lu These are predicted values and the relative intensities of fragments would be determined experimentally.
X-ray Crystal Diffraction and Single-Crystal Analysis
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, analysis of closely related structures provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions.
A key structural feature of 1-hydroxy-2-naphthamides is the potential for tautomerism. The compound can exist in the enol-amide form (as named) or a keto-enamine form. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is highly probable, which would favor the enol-amide tautomer and contribute to the planarity of the naphthamide moiety. Studies on related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown the presence of strong intramolecular O-H···N hydrogen bonds, which stabilize a specific tautomeric form.
The crystal packing of this compound will be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force in directing the supramolecular assembly. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of hydrogen-bonded chains or dimers. The hydroxyl group can also participate in hydrogen bonding, either as a donor or an acceptor.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dimethoxy-N-(cyclohexyl)benzamide |
| N'-acetyl-N'-phenyl-2-naphthohydrazide |
| (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrational modes of the molecule's bonds can be determined. While a dedicated spectrum for this compound is not widely published, the expected absorption bands can be inferred from the analysis of structurally related compounds such as 1-hydroxy-2-naphthoic acid, 1-hydroxy-2-naphthamide, and various N-cyclohexyl derivatives. researchgate.netnih.govnih.govchemicalbook.comnist.gov
The IR spectrum is anticipated to be dominated by several key absorptions. A broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong and sharp absorption that is expected to appear in the range of 1680-1630 cm⁻¹.
The presence of the aromatic naphthalene ring will give rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons of the naphthalene ring are expected just above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the cyclohexyl group will appear just below 3000 cm⁻¹, typically in the 2930-2850 cm⁻¹ range. nih.gov Out-of-plane C-H bending vibrations for the substituted naphthalene ring will also be present at lower wavenumbers.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3400-3200 (broad) |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch | 1680-1630 |
| Aromatic | C=C Stretch | 1600-1450 |
| Aromatic | C-H Stretch | >3000 |
| Cyclohexyl | C-H Stretch | 2930-2850 |
| Amide | N-H Bend | 1550-1510 |
| Aromatic | C-H Bend | 900-675 |
This table is generated based on typical IR absorption ranges for the respective functional groups and data from related compounds.
Analysis of Hydrogen Bonding Networks and Noncovalent Interactions in Solid State
It is highly probable that the crystal structure involves extensive intermolecular hydrogen bonding. A common motif would be the formation of hydrogen bonds between the N-H of one molecule and the C=O of a neighboring molecule, leading to the creation of chains or dimeric structures. nih.gov Additionally, the hydroxyl group can participate in hydrogen bonding, either with the carbonyl oxygen of another molecule (O-H···O=C) or with the hydroxyl group of an adjacent molecule (O-H···O-H).
Intramolecular hydrogen bonding is also a distinct possibility, specifically between the hydroxyl group at the 1-position and the carbonyl oxygen of the naphthamide group at the 2-position. This would form a stable six-membered ring, which would influence the conformation of the molecule.
Beyond classical hydrogen bonds, other noncovalent interactions play a crucial role in the crystal packing. mdpi.comnih.gov These include:
π-π stacking: The electron-rich naphthalene rings can stack on top of each other, contributing to the stability of the crystal lattice.
C-H···π interactions: The hydrogen atoms of the cyclohexyl ring can interact with the π-system of the naphthalene ring of an adjacent molecule. mdpi.comrsc.org
The interplay of these various intermolecular forces results in a highly organized and stable three-dimensional supramolecular architecture. rsc.orgmdpi.com The specific geometry of the hydrogen bonds, including donor-acceptor distances and angles, along with the nature of the other noncovalent contacts, would require detailed single-crystal X-ray diffraction analysis for complete characterization. nih.govmdpi.com
Table 2: Potential Noncovalent Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor |
| Intermolecular Hydrogen Bond | N-H (amide) | C=O (amide) |
| Intermolecular Hydrogen Bond | O-H (hydroxyl) | C=O (amide) |
| Intermolecular Hydrogen Bond | O-H (hydroxyl) | O-H (hydroxyl) |
| Intramolecular Hydrogen Bond | O-H (hydroxyl) | C=O (amide) |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring |
| C-H···π Interaction | C-H (cyclohexyl) | Naphthalene Ring |
Computational and Theoretical Investigations of N Cyclohexyl 1 Hydroxy 2 Naphthamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry and physics, providing a framework to understand and predict molecular properties with high accuracy.
Optimization of Molecular Geometry and Electronic Structure
The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For n-Cyclohexyl-1-hydroxy-2-naphthamide, this process calculates the lowest energy conformation. mdpi.com Various computational methods, including Hartree-Fock, semi-empirical methods, and DFT, are employed to achieve this, each differing in their mathematical approximations. mdpi.com The optimization process iteratively adjusts the geometry to find a local energy minimum on the potential energy surface. mdpi.com The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also determined. This involves solving the Kohn-Sham equations within the DFT framework to obtain the molecular orbitals and their corresponding energies. mdpi.com Key parameters derived from the electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Prediction of Spectroscopic Parameters
DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes predicting its infrared (IR), ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These predictions are based on the optimized molecular geometry and its calculated electronic properties.
Predicted collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry, can also be calculated for different adducts of the molecule. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 270.14885 | 160.9 |
| [M+Na]⁺ | 292.13079 | 165.0 |
| [M-H]⁻ | 268.13429 | 166.1 |
| [M+NH₄]⁺ | 287.17539 | 176.8 |
| [M+K]⁺ | 308.10473 | 160.5 |
| [M+H-H₂O]⁺ | 252.13883 | 153.2 |
| [M+HCOO]⁻ | 314.13977 | 178.9 |
| [M+CH₃COO]⁻ | 328.15542 | 198.0 |
Data obtained using CCSbase predictions. uni.lu
Investigation of Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting potential metabolic fates of the compound within a biological system.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug design to understand and predict the interactions between a drug candidate and its biological target.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations can predict how this compound might bind to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is then scored based on a scoring function that estimates the binding affinity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. physchemres.org A lower binding energy generally corresponds to a more stable and favorable interaction. physchemres.org
Studies on similar structures, such as 1-hydroxynaphthalene-2-carboxanilides, have utilized molecular docking to predict binding interactions with protein targets like c-Jun N-terminal kinases (JNKs). nih.gov Such studies provide a basis for how this compound could be similarly investigated. The equilibrium dissociation constant (K D), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium, is a key parameter derived from these studies. nih.gov
Table 2: Example Binding Affinities of Flavonoids with Cyclooxygenase-2 (COX-2) physchemres.org
| Ligand | Receptor | Binding Energy (kcal/mol) |
| L16 (Flavanone) | 5IKR | -9.1 |
| L7 (Flavone) | 5IKR | -8.9 |
| L18 (Flavonol) | 5IKR | -8.7 |
| L5 (Flavone) | 3NT1 | -8.8 |
| L17 (Flavonol) | 3NT1 | -8.8 |
| L31 (Flavonol) | 3NT1 | -8.7 |
This table illustrates the types of data generated from molecular docking studies on similar compounds and is for comparative context. physchemres.org
Identification of Key Interacting Residues in Biological Targets
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interacting residues is crucial for understanding the molecular basis of the ligand's activity. For instance, in a study of flavonoids with COX-2, specific interactions with residues in the active site were identified as crucial for their inhibitory potential. physchemres.org This knowledge can be used to design more potent and selective inhibitors by modifying the ligand's structure to enhance these interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can elucidate the molecule's flexibility, identifying its most stable conformations and the energy barriers between them. The simulation would track the atomic trajectories of the molecule, often in an explicit solvent environment to mimic physiological or experimental conditions. nih.gov
Key areas of investigation in an MD simulation of this molecule would include:
Amide Bond Rotation: The rotational barrier around the C(O)-N bond is crucial for determining the relative orientation of the naphthyl and cyclohexyl moieties.
Intramolecular Hydrogen Bond Dynamics: The stability and dynamics of the intramolecular hydrogen bond between the 1-hydroxy group and the amide carbonyl oxygen would be a primary focus, as this interaction is expected to significantly influence the preferred conformation.
By analyzing the simulation trajectory, researchers can construct a potential energy surface to map out the low-energy conformers. mdpi.com This analysis provides insight into which structures are most likely to be present at equilibrium and how the molecule's shape fluctuates under thermal energy. nih.gov For instance, studies on similar flexible molecules with cyclohexyl groups have shown that different conformations, such as folded or extended forms, can have varying relative stabilities. mdpi.com
Quantum Chemical Topology and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. researchgate.netwisc.edu It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of lone pairs and chemical bonds. rsc.org For this compound, NBO analysis is particularly useful for quantifying the strength of intramolecular interactions that dictate its structure and reactivity.
A key interaction within this molecule is the intramolecular hydrogen bond between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor). NBO analysis quantifies the strength of this and other interactions through the second-order perturbation energy, E(2). nih.gov This value represents the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.net
A theoretical NBO analysis would likely reveal a significant E(2) value for the interaction involving the lone pair of the carbonyl oxygen (LP(O)) and the antibonding orbital of the hydroxyl O-H bond (σ*(O-H)). Other important interactions would include delocalization from the oxygen lone pairs into the aromatic system and hyperconjugation involving the cyclohexyl ring.
Table 1: Hypothetical NBO Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (Ocarbonyl) | σ* (Ohydroxyl-H) | > 15.0 | Intramolecular Hydrogen Bond |
| LP (Ohydroxyl) | π* (Cnaphthyl-Cnaphthyl) | ~ 5.0 | Resonance/Delocalization |
| π (Cnaphthyl-Cnaphthyl) | π* (C=O) | ~ 2.5 | Conjugation |
| σ (C-H)cyclohexyl | σ* (C-N) | ~ 1.0 | Hyperconjugation |
This table presents plausible data based on typical values for similar interactions found in computational chemistry literature. The values indicate the relative strength of stabilizing electronic delocalizations within the molecule.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. uni-rostock.de A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density along the path of maximum density linking two atomic nuclei, known as the bond path. wiley-vch.de The properties of the electron density at a BCP provide profound insights into the nature of the chemical bond. researchgate.net
For this compound, QTAIM analysis would be used to characterize the various bonds, especially the weaker non-covalent interactions. The analysis focuses on several key descriptors at the BCP: researchgate.net
Electron Density (ρ(rBCP)): Its magnitude correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(rBCP)): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.
Total Energy Density (H(rBCP)): The sign of H(r) can also indicate the nature of the interaction, with H(r) < 0 suggesting some degree of covalent character.
The QTAIM analysis would confirm the presence of a bond path and a BCP between the hydroxyl hydrogen and the carbonyl oxygen, providing definitive evidence of an intramolecular hydrogen bond. The values of ρ(r) and ∇²ρ(r) at this BCP would characterize its strength and nature as a predominantly closed-shell interaction. Similar analyses of other cyclohexyl-containing molecules have successfully quantified N-H···O and other interactions. mdpi.comdntb.gov.ua
Table 2: Hypothetical QTAIM Topological Properties at Bond Critical Points (BCPs) for Selected Bonds in this compound
| Bond | ρ(rBCP) (a.u.) | ∇²ρ(rBCP) (a.u.) | H(rBCP) (a.u.) | Bond Type |
| O-H···O=C | 0.025 | +0.090 | +0.001 | Closed-Shell (H-Bond) |
| C=O | 0.350 | -0.650 | -0.450 | Shared-Shell (Covalent) |
| C-N (Amide) | 0.280 | -0.580 | -0.290 | Shared-Shell (Covalent) |
| C-C (Naphthyl) | 0.310 | -0.720 | -0.380 | Shared-Shell (Covalent) |
This table shows representative QTAIM data expected from a computational study. The values for the O-H···O interaction (low density, positive Laplacian) are characteristic of a strong hydrogen bond.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. researchgate.net The key parameter for assessing a molecule's NLO potential is the first hyperpolarizability (β). researchgate.net
Molecules that exhibit significant NLO response often possess a large dipole moment and an electronic structure characterized by intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This compound possesses these features: the hydroxyl group (-OH) acts as an electron donor and the carbonyl group (-C=O) as an electron acceptor, both attached to the π-system of the naphthalene (B1677914) ring. This "push-pull" configuration suggests a potential for NLO activity.
DFT calculations would be employed to compute the dipole moment (μ) and the components of the first hyperpolarizability tensor, from which the total magnitude (βtot) is derived. Studies on other organic dyes with strong ICT characteristics have shown that theoretical calculations can effectively predict NLO potential. researchgate.net
Table 3: Hypothetical Predicted NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | ~ 3.5 - 5.0 D |
| First Hyperpolarizability (βtot) | > 20 x 10-30 esu |
This table provides plausible NLO properties for the title compound, suggesting a moderate NLO response typical for such push-pull systems.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Conceptual Framework of SAR and QSAR in Chemical Biology
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in chemical biology and medicinal chemistry that aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov SAR is a qualitative approach that involves systematically altering parts of a molecule, known as pharmacophores, and observing the resulting changes in biological effect. This process helps identify the key chemical features responsible for a compound's activity. researchgate.net
QSAR takes this a step further by applying statistical methods to create mathematical models that quantitatively describe the relationship between a set of molecular descriptors and the observed biological activity. uran.ua These descriptors can represent various physicochemical properties of the molecules, such as hydrophobicity, electronics, and sterics. A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov The ultimate goal of both SAR and QSAR is to gain a deep understanding of the structural requirements for a desired biological outcome, facilitating the optimization of lead compounds in drug discovery. nih.govnih.gov
Influence of the Cyclohexyl Moiety on Biological Activity
The cyclohexyl group, a common substituent in medicinal chemistry, significantly impacts a molecule's physicochemical and biological properties. nih.gov Its non-planar, chair-like conformation and potential for substitution allow for fine-tuning of a compound's shape, size, and lipophilicity, which in turn affects its interaction with biological targets. acs.orgmhmedical.com
Stereochemical Effects of Cyclohexyl Conformation
The specific orientation of the cyclohexyl ring relative to the rest of the molecule can be crucial for activity. Studies on various compounds have shown that altering the stereochemistry of the cyclohexyl ring can dramatically change biological outcomes, highlighting the importance of a precise three-dimensional fit for effective drug-target interactions. acs.orgnih.gov
Substituent Effects on the Cyclohexyl Ring
The introduction of substituents onto the cyclohexyl ring can profoundly alter a compound's properties. The nature, size, and position of these substituents influence factors such as lipophilicity, polarity, and metabolic stability. nih.govworldwidejournals.com For instance, adding alkyl groups can increase lipophilicity, potentially enhancing membrane permeability. Conversely, introducing polar groups like hydroxyl or fluorine atoms can increase polarity and solubility. nih.gov
The position of the substituent on the cyclohexyl ring is also critical. An axial substituent will have different steric interactions than an equatorial one, which can affect binding affinity. worldwidejournals.com Theoretical studies have shown that while alkyl groups generally prefer the equatorial position, the preference for other substituents, like a methoxy (B1213986) group, can depend on their location on the ring. worldwidejournals.com Furthermore, strategic fluorination of the cyclohexyl ring can create a "Janus face" with distinct polar and non-polar surfaces, leading to improved solubility and metabolic stability, though potentially at the cost of lower permeability. nih.govst-andrews.ac.uk
| Substituent | Position | Predicted Effect on Property | Reference |
| Methyl | Equatorial | Increased lipophilicity, steric bulk | worldwidejournals.com |
| Methoxy | Axial (at C4') | Increased polarity | worldwidejournals.com |
| Tetrafluoro | all-cis | Increased polarity, improved solubility, enhanced metabolic stability, decreased permeability | nih.gov |
Contribution of the Naphthalene (B1677914) Core Substitutions to Activity
The naphthalene ring system is a prevalent scaffold in many biologically active compounds, contributing to their pharmacological profiles through various interactions. nih.govmdpi.com Its extended aromatic system can engage in π-π stacking and hydrophobic interactions within protein binding sites. nih.gov
Positional Isomerism and Functional Group Effects
The specific placement of substituents on the naphthalene core, known as positional isomerism, can have a profound impact on biological activity. nih.govrsc.org For instance, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to enhance activity. nih.gov The nature of the functional groups attached to the naphthalene core also plays a critical role. The introduction of different substituents can modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the entire molecule, thereby influencing its interaction with biological targets. nih.gov
The strategic placement of functional groups can lead to the formation of crucial hydrogen bonds or other non-covalent interactions within the active site of an enzyme or receptor. For example, in one study, the oxygen atom of a 2-methoxyethyl substituent on a naphthalene ring formed a key hydrogen bond with an amino acid residue in the target enzyme. nih.gov
Role of the Hydroxyl Group in Modulating Biological Activity
The hydroxyl (-OH) group is a key functional group in many pharmacologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. In the context of n-Cyclohexyl-1-hydroxy-2-naphthamide, the hydroxyl group at the 1-position of the naphthalene ring is expected to play a significant role in its biological activity.
Impact of the Amide Linkage on Molecular Interactions and Activity
The amide linkage within this compound is a pivotal functional group that significantly influences its molecular interactions and subsequent biological activity. This linkage possesses a dual capacity for hydrogen bonding; the nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor. nih.gov These interactions are fundamental for the specific binding of the molecule to its biological targets, such as proteins or enzymes.
Studies on related cycloalkylamide derivatives have shed light on the structural requirements for potent biological activity. Research on inhibitors of soluble epoxide hydrolase (sEH) demonstrated that the size of the cycloalkane ring attached to the amide is crucial. For instance, a cyclohexane (B81311) ring, as present in this compound, was found to be necessary for achieving reasonable inhibitory potency, with smaller cycloalkanes resulting in no significant inhibition. uni.lu This suggests that the cyclohexyl group provides an optimal hydrophobic interaction within the binding pocket of the target enzyme. uni.lu
Furthermore, the orientation and electronic properties of the amide bond itself are critical. Studies on other classes of molecules have shown that reversing the amide connectivity (from a C=O centered to an N-H centered amide) can alter the conjugation with an adjacent aromatic core, thereby affecting the strength of hydrogen bonds and the rotational angle between the amide and the core. nih.gov In the case of this compound, the specific arrangement of the amide linker, connecting the 1-hydroxy-2-naphthyl moiety with the cyclohexyl group, dictates the three-dimensional conformation of the molecule and its ability to fit into a specific binding site.
The presence of the hydroxyl group adjacent to the naphthamide portion also plays a role. In N-(hydroxy)peptides, the N-(hydroxy)amide group has been shown to force intermolecular hydrogen bonds, stabilizing specific secondary structures like parallel β-sheets. nih.gov This highlights the cooperative effect between the amide and nearby functional groups in directing molecular interactions. The interplay between the amide linkage, the hydrophobic cyclohexyl ring, and the hydrogen-bonding hydroxyl group is therefore essential for the biological activity profile of this compound.
Table 1: Impact of Structural Modifications on Cycloalkylamide Activity
| Structural Modification | Observation | Inferred Impact on Activity | Reference |
|---|---|---|---|
| Replacement of cyclohexyl with smaller cycloalkanes (e.g., cyclopentyl) | Decreased or no inhibition of the target enzyme. | The six-membered ring is likely optimal for hydrophobic interactions in the binding site. | uni.lu |
| Introduction of a polar group on the cycloalkane | Loss of inhibition. | Hydrophobicity of the cycloalkane is critical for activity. | uni.lu |
| Reversing amide connectivity (C=O vs. N-H centered) | Alters hydrogen bond strength and rotational angles. | The specific orientation of the amide bond is crucial for establishing effective intermolecular interactions. | nih.gov |
Development of QSAR Models for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of such models for this compound and its analogs can provide valuable predictions of their biological effects and guide the design of new, more potent derivatives. nih.govnih.gov
The process of building a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as topological (describing atomic connectivity), geometric (related to the 3D structure), or electronic (encoding properties like charge distribution). nih.gov
Statistical methods are then employed to generate a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN) or Radial Basis Function Neural Networks (RBFNN). nih.govresearchgate.net For instance, a QSAR study on 1,4-naphthoquinonyl derivatives, which share the naphthyl core with the compound of interest, successfully used MLR and RBFNN to model their antimalarial activity. nih.gov
The predictive power of a QSAR model is rigorously assessed through internal and external validation. nih.gov Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. nih.govnih.gov A reliable QSAR model will have high values for both R² and q².
While a specific QSAR model for this compound is not prominently described in the literature, models for structurally related compounds demonstrate the utility of this approach. For example, a 3D-QSAR study on naphthoquinone derivatives against colorectal cancer cells yielded a robust model with an r² of 0.99 and a q² of 0.625, allowing for the design of new compounds with enhanced theoretical activity. nih.gov Similarly, QSAR models for naphthyridine derivatives used a combination of "quantum" and "molecular mechanical" descriptors to predict their activity against HIV-1 integrase. researchgate.net
These examples indicate that a predictive QSAR model for this compound would likely involve descriptors related to its hydrophobicity (e.g., LogP), electronic properties of the aromatic system and amide group, and steric parameters of the cyclohexyl ring. Such a model would be a powerful tool for virtual screening and the rational design of novel analogs with optimized biological activity.
Table 2: Examples of QSAR Model Performance for Naphthyl-containing Derivatives
| Compound Class | QSAR Method | R² (Training Set) | q² (Cross-validation) | R² (Test Set) | Biological Activity Modeled | Reference |
|---|---|---|---|---|---|---|
| 1,4-Naphthoquinonyl derivatives | MLR | 0.7876 | 0.7068 | 0.7648 | Antimalarial | nih.gov |
| 1,4-Naphthoquinonyl derivatives | RBFNN | 0.8338 | 0.5869 | 0.7586 | Antimalarial | nih.gov |
| Naphthyridine derivatives | Stepwise-MLR | 0.848 | Not Reported | 0.521 | Anti-HIV-1 Integrase | researchgate.net |
| Naphthoquinone derivatives | CoMFA (3D-QSAR) | 0.99 | 0.625 | Not Reported | Anti-proliferative (Colorectal Cancer) | nih.gov |
Mechanistic Investigations of Biological Interactions of N Cyclohexyl 1 Hydroxy 2 Naphthamide
Enzyme Inhibition Studies
A review of scientific literature indicates that specific mechanistic studies on the direct interaction of n-Cyclohexyl-1-hydroxy-2-naphthamide with several key mammalian enzymes have not been extensively published.
Mechanisms of Action against Dihydrofolate Reductase (DHFR)
Currently, there are no specific studies detailing the mechanisms of action of this compound against Dihydrofolate Reductase (DHFR). While other structurally different compounds are known DHFR inhibitors, the activity of this specific naphthamide derivative against DHFR has not been reported.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
The scientific literature lacks specific data on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by this compound. Research on other molecules has shown that VEGFR-2 inhibition can be a key anti-angiogenic mechanism, but this has not been demonstrated for the compound . nih.govnih.gov
Interaction with N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
There is no available research documenting the interaction between this compound and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). NAAA is a lysosomal enzyme involved in the degradation of N-acylethanolamines, and its inhibition is a therapeutic strategy for pain and inflammation. nih.govnih.govguidetopharmacology.org However, the effect of this compound on this enzyme is unknown.
Evaluation as Alpha-Glucosidase and Alpha-Amylase Inhibitors
The potential of this compound as an inhibitor of alpha-glucosidase and alpha-amylase, key enzymes in carbohydrate metabolism, has not been specifically evaluated. While other related structures like 2-hydroxy-1,4-naphthoquinone (B1674593) have been shown to inhibit these enzymes, direct evidence for this compound is absent from the literature. nih.gov The inhibition of these enzymes is a therapeutic approach for managing postprandial hyperglycemia. nih.govresearchgate.net
Potential as Carbonic Anhydrase II Inhibitors
The capacity of this compound to act as an inhibitor for Carbonic Anhydrase II (CA II) has not been documented. Carbonic anhydrases are zinc-containing metalloenzymes, and their inhibition has various therapeutic applications. medchemexpress.comnih.gov The inhibitory profile of this compound against CA II remains an uninvestigated area.
Photosynthetic Electron Transport (PET) Inhibition Mechanisms in Plant Systems
In contrast to the lack of data on its interaction with mammalian enzymes, the broader class of 1-hydroxynaphthalene-2-carboxanilides, to which this compound belongs, has been studied for its effects on plant systems. Research demonstrates that these compounds act as inhibitors of photosynthetic electron transport (PET). nih.gov
The primary mechanism of action is the inhibition of Photosystem II (PS II) in the thylakoid membranes of chloroplasts. nih.gov Studies using spinach (Spinacia oleracea L.) chloroplasts have shown that these compounds interrupt the electron flow. Fluorescence spectroscopy analysis indicates that the site of action is on the acceptor side of PS II, specifically in the section between the primary electron donor P680 and the secondary plastoquinone (B1678516) acceptor QB. nih.gov The anilide portion of the molecule is crucial for this interaction, and its substitution pattern significantly influences the inhibitory potency. nih.gov
The inhibitory activity of various halogenated derivatives of 1-hydroxy-N-phenylnaphthalene-2-carboxamide highlights a clear structure-activity relationship, where the lipophilicity and electronic properties of substituents on the anilide ring dictate the efficacy of PET inhibition. nih.gov
Below is a table of IC₅₀ values for PET inhibition by several related 1-hydroxynaphthalene-2-carboxanilides, demonstrating the influence of the anilide ring substitution on activity.
| Compound (Substituent on Anilide Ring) | IC₅₀ (µM) nih.gov |
| 3,5-dichloro | 5.2 |
| 4-bromo-3-chloro | 6.7 |
| 2,5-dibromo | 7.6 |
| 3,4,5-trichloro | 8.0 |
Antibacterial and Antifungal Action Mechanisms
The 1-hydroxynaphthalene-2-carboxanilide chemical class has been investigated for its antimicrobial properties, showing promising results as potential antimycobacterial agents. nih.gov The antimicrobial effects of these vicinal hydroxyarylamides are associated with their capacity to inhibit multiple enzymatic systems within bacteria. nih.gov Their planar structure and lipophilicity are considered key physicochemical properties that facilitate permeation through various cellular membranes to reach their intracellular targets. nih.gov It is suggested that the amide group, with its specific electronic properties and nearby hydrophobic residues, can interact with and bind to numerous enzymes or receptors, thereby eliciting a biological response. nih.gov This suggests a multitarget mode of action for this class of compounds. nih.gov
Hydroxynaphthalene-2-carboxanilides are recognized as cyclic analogues of salicylanilides and have demonstrated notable activity against several mycobacterial species. nih.gov The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and pathogenic non-tuberculous mycobacteria (NTM) has prioritized the discovery of new antimicrobial scaffolds. nih.gov
Primary in vitro screening of various ring-substituted 1-hydroxynaphthalene-2-carboxanilides has confirmed their activity against Mycobacterium marinum, Mycobacterium kansasii, and Mycobacterium smegmatis. nih.gov Many of the tested compounds showed antimycobacterial activity comparable or superior to the standard drug, isoniazid. nih.gov For example, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide was found to be highly active against M. kansasii with a minimum inhibitory concentration (MIC) of 14.2 µmol/L. nih.gov Lipophilicity was identified as a principal parameter influencing this activity. nih.gov While the precise enzymatic targets for this compound class are not fully elucidated, a study on a structurally related hydrazone (2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone) identified it as a potent and selective inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, an essential enzyme for protein synthesis, making MetAPs a potential target for this class of inhibitors. nih.gov
Table 1: In Vitro Antimycobacterial Activity of Selected 1-Hydroxynaphthalene-2-Carboxanilides
| Compound | Test Strain | Activity (MIC in µmol/L) |
|---|---|---|
| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 nih.gov |
| N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | 14.2 nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the antimycobacterial potential of the 1-hydroxynaphthalene-2-carboxanilide scaffold.
There is currently no available scientific literature describing the molecular interaction or binding of this compound or related 1-hydroxynaphthalene-2-carboxanilides with Penicillin-Binding Protein 3 (PBP3).
Cellular Pathway Modulation in Research Models (e.g., cell cycle regulation, apoptosis induction pathways related to anticancer potential)
The 1-hydroxynaphthalene-2-carboxanilide scaffold has been the basis for the design of small-molecule anticancer agents. A study involving a large series of these compounds demonstrated that they possess antiproliferative activity against human colon carcinoma cell lines (HCT116). nih.gov Notably, the mechanism of action was found to be independent of the tumor suppressor protein p53, as some derivatives were more active against p53-null cells than their wild-type counterparts. nih.gov This suggests a potential therapeutic advantage in tumors with mutated or deficient p53. nih.gov One of the proposed mechanisms of action involves the ability of these planar compounds to intercalate with DNA. nih.gov
Further mechanistic studies on ring-substituted 1-hydroxynaphthalene-2-carboxanilides in cancer cell lines like human monocytic leukemia (THP-1) and breast cancer (MCF-7) have elucidated their pro-apoptotic activity. The antiproliferative effects were associated with an accumulation of cells in the G1 phase of the cell cycle. The induction of apoptosis was shown to be mediated by the mitochondrial pathway. nih.gov Key events observed include a loss of mitochondrial membrane potential, the production of mitochondrial superoxide, and the subsequent release of cytochrome c into the cytoplasm. nih.gov
Table 2: Summary of Anticancer Cellular Effects of 1-Hydroxynaphthalene-2-Carboxanilides
| Cellular Effect | Observation in Research Models |
|---|---|
| Cell Proliferation | Inhibition of proliferation in human colon, breast, and leukemia cancer cell lines. nih.govnih.gov |
| Cell Cycle Regulation | Arrest of the cell cycle in the G1 phase. nih.gov |
| Apoptosis Induction | Triggering of mitochondria-mediated apoptosis. nih.gov |
| Mechanism of Action | p53-independent activity; potential for DNA intercalation. nih.gov |
| Mitochondrial Effects | Loss of mitochondrial membrane potential and production of mitochondrial superoxide. nih.gov |
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Novel Analogs for Enhanced Biological Activity
The core structure of n-Cyclohexyl-1-hydroxy-2-naphthamide is derived from 1-hydroxy-2-naphthoic acid, a precursor that has been used to synthesize various derivatives with notable biological activities. nih.gov Future research can systematically modify the this compound molecule to create analogs with enhanced or novel biological functions. Key strategies for analog design include:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl group can influence the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, potentially leading to improved interactions with biological targets.
Replacement of the Amide Linker: Exploring alternative linkers, such as esters or reversed amides, could alter the compound's stability and conformational flexibility.
A study focused on synthesizing derivatives of the parent structure, 1-hydroxy-2-naphthoic acid, has yielded compounds with significant anticyclooxygenase (COX) activity. nih.gov Researchers synthesized novel 2-(2'-cyclopentyl)- and 2-(2'-cyclohexyl) substituted 1-naphthol (B170400) derivatives and found that two compounds, in particular, demonstrated inhibitory effects on COX enzymes. nih.gov Molecular docking experiments suggested that the orientation of the active compounds within the enzyme's active site, facilitated by hydrogen bonds and van der Waals interactions, was crucial for their activity. nih.gov This provides a strong rationale for synthesizing and screening analogs of this compound for similar or other enzyme-inhibitory activities.
Table 1: Research Findings on Biologically Active 1-Naphthol Derivatives
| Compound/Derivative | Research Focus | Key Findings |
| 2-((1-(hydroxymethyl)cyclohexyl)methyl)-naphthalene-1-ol | Anticyclooxygenase Activity | Showed inhibitory activity against both COX-1 (IC50: 5.55 µM) and COX-2 (IC50: 7.77 µM). nih.gov |
| 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol | Anticyclooxygenase Activity | Exhibited selective inhibitory activity against COX-2 (IC50: 19.90 µM). nih.gov |
| Adamantane (B196018) Analogues | General Antiviral Research | The adamantane scaffold is a key component in various chemotherapeutic agents, demonstrating the principle of using cyclic structures to impart biological activity. researchgate.net |
Development of Naphthamide-Based Molecular Probes and Biosensors
The inherent fluorescence of the naphthalene (B1677914) core makes the naphthamide scaffold an excellent candidate for the development of molecular probes and biosensors. nih.gov These tools are designed to detect and quantify specific ions or molecules in biological systems through changes in their optical properties. nih.govmdpi.com
A fluorescent chemosensor based on a related naphthylamide structure, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide), has been successfully synthesized and characterized. nih.gov This probe demonstrated high sensitivity and selectivity in detecting specific metal cations (Fe³⁺ and Al³⁺) and anions (CN⁻) through distinct fluorescence responses—quenching in the presence of Fe³⁺ and enhancement with Al³⁺. nih.gov The detection mechanism involves the interaction of the ions with the hydroxyl and amide groups of the sensor molecule. nih.gov
Future work could adapt the this compound structure to create targeted molecular probes. By incorporating specific binding sites or reactive groups, it may be possible to design sensors for a wide range of biologically relevant analytes. The development of such probes could have significant applications in diagnostics, environmental monitoring, and cellular imaging.
Table 2: Characteristics of a Naphthylamide-Based Fluorescent Probe
| Feature | Description |
| Scaffold | N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (H₄L) nih.gov |
| Target Analytes | Fe³⁺, Al³⁺, and CN⁻ ions nih.gov |
| Detection Mechanism | - Fe³⁺: Selective ON-OFF fluorescence quenching. nih.gov- Al³⁺: Selective OFF-ON fluorescence enhancement. nih.gov- CN⁻: Interaction via deprotonation of OH and NH groups. nih.gov |
| Significance | Demonstrates the potential of the naphthamide framework in creating highly selective and sensitive chemosensors for various ions. nih.gov |
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org The structure of this compound, with its hydrogen-bond donating hydroxyl group, hydrogen-bond accepting carbonyl group, and aromatic naphthalene system, makes it an ideal building block for creating complex supramolecular assemblies.
The precursor, 1-hydroxy-2-naphthoic acid (HNA), is already widely utilized in the preparation of pharmaceutical co-crystals. nih.govresearchgate.net Co-crystallization can alter the physical properties of an active pharmaceutical ingredient. HNA's ability to form robust hydrogen-bonding networks is a key factor in this application. researchgate.net
Furthermore, studies have investigated the inclusion of 1-hydroxy-2-naphthoic acid within the nanocavity of β-cyclodextrin. researchgate.net This host-guest interaction demonstrates the potential for using the naphthamide core in drug delivery systems or for the creation of new functional materials. researchgate.net Future research could explore how the cyclohexyl group in this compound influences these supramolecular interactions, potentially leading to the formation of novel gels, liquid crystals, or other organized structures.
Integration with Ionic Liquid Technologies for Advanced Chemical Processes
Ionic liquids (ILs), which are salts with melting points below 100°C, are considered green alternatives to traditional organic solvents in various chemical processes, including extraction. frontiersin.org Research has shown that ILs based on a related compound, 3-hydroxy-2-naphthoic acid, can be synthesized for the efficient and selective extraction of heavy metals from aqueous solutions. frontiersin.org
In one study, novel phosphonium (B103445) and ammonium (B1175870) ILs were created by pairing a 3-hydroxy-2-naphthoate anion with large organic cations. frontiersin.org These ILs demonstrated high extraction efficiencies for heavy metals like copper and lead, with reduced leaching into the aqueous phase due to the hydrophobic nature of the naphthoate anion. frontiersin.org
Given the structural similarity, this compound or its deprotonated form could be integrated into ionic liquid technologies. The entire molecule could potentially act as a task-specific ionic liquid itself or be used as a functional additive. This could open up applications in green chemistry, such as in metal extraction, catalysis, or as specialized media for chemical reactions.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of n-Cyclohexyl-1-hydroxy-2-naphthamide?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as demonstrated for structurally related compounds like N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide .
- High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy validate molecular weight and functional groups (e.g., hydroxyl and amide bonds).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) resolves cyclohexyl and naphthamide moieties. For example, cyclohexyl substituents exhibit distinct splitting patterns in ¹H NMR due to chair conformations .
Q. What synthetic routes are documented for n-Cyclohexyl-1-hydroxy-2-naphthamide?
- Methodological Answer :
- Amide coupling : React 1-hydroxy-2-naphthoic acid with cyclohexylamine using carbodiimide coupling agents (e.g., EDC/HOBt). Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Protection-deprotection strategies : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before amide formation, followed by TBAF-mediated deprotection .
Q. How can researchers validate the purity of n-Cyclohexyl-1-hydroxy-2-naphthamide?
- Methodological Answer :
- HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
- Melting point analysis : Compare observed values (e.g., 196–201°C for structurally similar compounds) with literature data .
Q. What safety protocols are critical for handling n-Cyclohexyl-1-hydroxy-2-naphthamide?
- Methodological Answer :
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician .
Advanced Research Questions
Q. How can conflicting solubility data for n-Cyclohexyl-1-hydroxy-2-naphthamide in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Perform solvent screening under controlled temperatures (20–80°C) using UV-Vis spectroscopy to quantify saturation points.
- Analyze contradictions via Hansen solubility parameters to correlate solvent polarity with solute-solvent interactions .
Q. What strategies optimize reaction yields when introducing cyclohexyl groups into naphthamide derivatives?
- Methodological Answer :
- Steric mitigation : Use bulky base catalysts (e.g., DIPEA) to reduce steric hindrance during cyclohexylamine coupling .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >85% .
Q. How do researchers interpret complex splitting patterns in NMR spectra caused by cyclohexyl substituents?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic chair conformations of cyclohexyl groups by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Map coupling between axial/equatorial protons and confirm spatial proximity .
Q. What computational approaches predict n-Cyclohexyl-1-hydroxy-2-naphthamide’s bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
